molecular formula C26H28N4O4 B11612216 methyl 6-methyl-4-[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

methyl 6-methyl-4-[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11612216
M. Wt: 460.5 g/mol
InChI Key: NEELYOVHABVRTG-UHFFFAOYSA-N
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Description

Methyl 6-methyl-4-[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative featuring a pyrazole substituent at the 4-position. Its structure includes:

  • A methyl ester group at position 5 of the tetrahydropyrimidine ring.
  • A 6-methyl substituent on the tetrahydropyrimidine core.
  • A pyrazole ring substituted with a phenyl group and a 3-methyl-4-propoxyphenyl moiety.

This compound is structurally related to Biginelli reaction products, which are known for diverse pharmacological activities, including antimicrobial and antitumor properties .

Properties

Molecular Formula

C26H28N4O4

Molecular Weight

460.5 g/mol

IUPAC Name

methyl 6-methyl-4-[3-(3-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C26H28N4O4/c1-5-13-34-21-12-11-18(14-16(21)2)23-20(15-30(29-23)19-9-7-6-8-10-19)24-22(25(31)33-4)17(3)27-26(32)28-24/h6-12,14-15,24H,5,13H2,1-4H3,(H2,27,28,32)

InChI Key

NEELYOVHABVRTG-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NN(C=C2C3C(=C(NC(=O)N3)C)C(=O)OC)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-methyl-4-[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the tetrahydropyrimidine core. Key reagents include substituted phenylhydrazines, β-keto esters, and aldehydes. The reactions are often carried out under reflux conditions with appropriate solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to scale up the production. Purification steps, including recrystallization and chromatography, are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-4-[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the tetrahydropyrimidine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 6-methyl-4-[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 6-methyl-4-[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its mechanism of action.

Comparison with Similar Compounds

Ester Group Modifications

Compound Ester Group Molecular Formula Key Properties/Applications Reference
Target compound Methyl C₂₅H₂₈N₄O₄ Enhanced solubility in polar solvents
Ethyl analogue () Ethyl C₂₈H₂₇Cl₂N₅O₃S Higher molecular weight; antibacterial potential
Isopropyl variant () Isopropyl C₂₆H₃₀N₄O₄ Increased steric bulk; reduced solubility

Key Insight : Methyl esters generally exhibit better solubility in aqueous-organic mixtures compared to bulkier esters (e.g., isopropyl), which may favor in vitro assays .

Pyrazole Substituent Variations

Compound Pyrazole Substituents Biological Activity Notes Reference
Target compound 3-Methyl-4-propoxyphenyl Potential CNS activity due to lipophilicity
3,4-Dichlorophenyl analogue () 3,4-Dichlorophenyl Enhanced antibacterial activity
5-Chloro-3-methyl variant () 5-Chloro-3-methyl Anticarcinogenic properties

Key Insight : Electron-withdrawing groups (e.g., Cl) on the pyrazole ring correlate with increased bioactivity, while alkoxy groups (e.g., propoxy) improve pharmacokinetic profiles .

Functional Group Modifications: Oxo vs. Thioxo

Compound () Functional Group Hydrogen Bonding Potential Crystal Stability
Target compound 2-Oxo Strong O–H···O interactions High
Thioxo analogue (Cas 1243021-30-8) 2-Thioxo S–H···S weaker interactions Moderate

Key Insight : The oxo group facilitates stronger hydrogen bonding networks, improving crystallinity and stability, whereas thioxo derivatives may exhibit altered solubility .

Fused Ring Systems ()

The thiazolo[3,2-a]pyrimidine fused-ring system in ethyl 5-(4-methoxyphenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate introduces:

  • Electronic Effects : The sulfur atom in the thiazole ring alters electron distribution, affecting binding affinity .

Biological Activity

Methyl 6-methyl-4-[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (hereafter referred to as "the compound") is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of the compound based on available research findings, including case studies and synthesis methods.

Chemical Structure and Properties

The compound features a tetrahydropyrimidine ring and a pyrazole moiety , along with multiple aromatic substituents. Its molecular formula is C₃₁H₃₃N₃O₃, with a molecular weight of approximately 505.6 g/mol. The structural diversity contributes to its pharmacological potential.

Property Value
Molecular FormulaC₃₁H₃₃N₃O₃
Molecular Weight505.6 g/mol
Key Functional GroupsTetrahydropyrimidine, Pyrazole, Aromatic Rings

Biological Activity

The biological activity of the compound has been primarily investigated in the context of its potential therapeutic applications. Preliminary studies indicate that it may exhibit:

Enzyme Inhibition Studies

Research into related tetrahydropyrimidine compounds has highlighted their role in inhibiting enzymes such as phospholipase A2 and reverse transcriptase . These findings suggest that the compound could play a role in drug development aimed at treating conditions linked to these enzymes.

Synthesis Methods

The synthesis of the compound typically involves multi-step organic reactions, often beginning with readily available precursors. Key steps may include:

  • Formation of the Tetrahydropyrimidine Ring : Utilizing Biginelli-type reactions which combine aldehydes, urea derivatives, and β-keto esters under acidic conditions.
  • Introduction of the Pyrazole Moiety : This can be achieved through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
  • Functional Group Modifications : Further modifications can enhance biological activity by altering substituents on the aromatic rings.

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